molecular formula C55H101NO9 B1261547 1-O-(alpha-D-galactopyranosyl)-N-(25-phenylpentacosanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(25-phenylpentacosanoyl)phytosphingosine

Cat. No. B1261547
M. Wt: 920.4 g/mol
InChI Key: RAHAOVBEMXCOLX-VEDNRHISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(alpha-D-galactopyranosyl)-N-(25-phenylpentacosanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 25-phenylpentacosanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Pascher (1974) illustrates methods for synthesizing galactosphingolipids using phytosphingosine from Hansenula ciferrii, potentially applicable to the synthesis of complex molecules like 1-O-(alpha-D-galactopyranosyl)-N-(25-phenylpentacosanoyl)phytosphingosine (Pascher, 1974).
  • Structural Analysis : A study by Figueroa‐Pérez & Schmidt (2000) on the total synthesis of alpha-galactosyl cerebroside, which shares structural similarities with the compound , provides insights into the complex synthesis and structural verification of such molecules (Figueroa‐Pérez & Schmidt, 2000).

Biological Applications

  • Immunomodulatory Potential : Trappeniers et al. (2008) explored α-Galactosyl ceramide (α-GalCer) analogues, which are structurally related to the compound , demonstrating their ability to induce a biased Th1/Th2 response, indicating potential immunomodulatory applications (Trappeniers et al., 2008).
  • Glycosylation Inhibitors : Research by Vaghefi et al. (1987) on the synthesis of glycopyranosylphosphonate analogues of natural nucleoside diphosphate sugars, which are structurally similar, could provide insight into the development of glycosyltransferase inhibitors, potentially relevant for therapeutic applications (Vaghefi et al., 1987).

properties

Molecular Formula

C55H101NO9

Molecular Weight

920.4 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-25-phenylpentacosanamide

InChI

InChI=1S/C55H101NO9/c1-2-3-4-5-6-7-8-22-25-28-31-37-42-48(58)51(60)47(45-64-55-54(63)53(62)52(61)49(44-57)65-55)56-50(59)43-38-32-29-26-23-20-18-16-14-12-10-9-11-13-15-17-19-21-24-27-30-34-39-46-40-35-33-36-41-46/h33,35-36,40-41,47-49,51-55,57-58,60-63H,2-32,34,37-39,42-45H2,1H3,(H,56,59)/t47-,48+,49+,51-,52-,53-,54+,55-/m0/s1

InChI Key

RAHAOVBEMXCOLX-VEDNRHISSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.